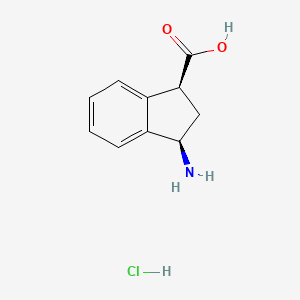

(+/-)-cis-3-Amino-1-indanecarboxylic acid HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(+/-)-cis-3-Amino-1-indanecarboxylic acid HCl” is a hydrochloric acid (HCl) derivative of the amino acid indanecarboxylic acid . Hydrochloric acid, also known as muriatic acid or spirits of salt, is an aqueous solution of hydrogen chloride (HCl). It is a colorless solution with a distinctive pungent smell .

Synthesis Analysis

The synthesis of amides, such as “(+/-)-cis-3-Amino-1-indanecarboxylic acid HCl”, can be achieved via the direct condensation of carboxylic acids and amines in the presence of TiCl4 . The amidation reaction is performed in pyridine at 85 °C with a wide range of substrates providing the corresponding amide products in moderate to excellent yields and high purity .

Molecular Structure Analysis

The molecular structure of “(+/-)-cis-3-Amino-1-indanecarboxylic acid HCl” would consist of the indanecarboxylic acid backbone with an amino group at the 3rd position. The molecule would also have a hydrochloric acid moiety attached, likely at the carboxylic acid site .

Chemical Reactions Analysis

Carboxylic acids, such as “(+/-)-cis-3-Amino-1-indanecarboxylic acid HCl”, can undergo a variety of chemical reactions. For instance, they can be reduced to alcohols by treating them with hydrogen to cause a hydrogenation reaction . They can also react with salts like carbonates, hydrogen carbonates, sulphites, etc., producing gases like carbon dioxide .

Physical And Chemical Properties Analysis

Carboxylic acids, such as “(+/-)-cis-3-Amino-1-indanecarboxylic acid HCl”, have specific physical and chemical properties. They have higher boiling points than aldehydes, ketones, and alcohols of similar molecular weight . The presence of a carboxyl group in the molecule makes them capable of forming hydrogen bonds, which significantly influences their physical properties .

Scientific Research Applications

- Application : Researchers have developed a sensitive fluorometric method using zinquin , a Zn fluorophore. This method allows precise estimation of Zn in human plasma and assessment of Zn bioaccessibility from rice varieties. It compares favorably with traditional methods like atomic absorption spectrometry (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS) .

- Application : Treating spent coffee grounds with hydrochloric acid (HCl) at different dilution concentrations and drying them at specific temperatures could lead to novel applications, such as biofuel production or value-added products .

- Application : Understanding the biosynthesis of GA3 involves enzymes like CPS, KS, KO, KAO, and GA oxidase. These enzymes play critical roles in both fungi and plants .

- Application : Researchers are exploring ligand-engineered CsPbBr perovskites. These materials have potential applications in optoelectronics, photovoltaics, and light-emitting devices .

- Application : Investigating the rate of reaction between sodium thiosulfate and hydrochloric acid (HCl) helps students understand kinetics. Educational resources are available for this experiment .

Zinc Estimation Method

Utilization of Spent Coffee Grounds

Gibberellic Acid (GA3) Production

Engineering CsPbBr Perovskites

Rate of Reaction Studies

Safety And Hazards

Future Directions

The catalytic reduction of carboxylic acid derivatives has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . This area of research is expected to continue to grow, providing new opportunities for the synthesis of valuable compounds .

properties

IUPAC Name |

(1S,3R)-3-amino-2,3-dihydro-1H-indene-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9;/h1-4,8-9H,5,11H2,(H,12,13);1H/t8-,9+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWVCGBGVWEMGY-OULXEKPRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C2=CC=CC=C2[C@@H]1N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-cis-3-Amino-1-indanecarboxylic acid HCl | |

CAS RN |

111634-94-7 |

Source

|

| Record name | rac-(1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide](/img/structure/B2707471.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2707472.png)

![methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate](/img/structure/B2707475.png)

![N-(4-bromo-2-fluorophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2707480.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-7-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2707482.png)

![5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2707486.png)